![molecular formula C25H18F4N4O2S B2661820 2-fluoro-N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391899-51-7](/img/structure/B2661820.png)
2-fluoro-N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-fluoro-N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C25H18F4N4O2S and its molecular weight is 514.5. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Fluorinated derivatives, such as 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), have been studied for their antimicrobial properties. These compounds exhibit significant activity against fungi and Gram-positive microorganisms, with some also showing efficacy against Gram-negative strains. The studies suggest a potential for developing new antimicrobial agents based on fluorinated compounds, which could be relevant for compounds with similar fluorination patterns (Carmellino et al., 1994).
Heterocyclic Synthesis
The nucleophilic vinylic substitution reaction of gem-difluoroenamides has been explored for the synthesis of fluorinated heterocyclic compounds, including 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones. This research highlights the utility of fluorinated compounds in heterocyclic chemistry, offering a pathway to synthesize novel fluorinated heterocycles with potential pharmaceutical applications (Meiresonne et al., 2015).
Antipathogenic Activity
Thiourea derivatives containing fluorine atoms have demonstrated significant antipathogenic activity, particularly against biofilm-forming strains of Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that fluorinated compounds could be developed into novel antimicrobial agents with specific efficacy against biofilm-associated infections (Limban et al., 2011).
Ortho-Fluorination in Medicinal Chemistry
A study on ortho-fluorination of triflamide-protected benzylamines highlights the potential of fluorinated compounds in medicinal chemistry. The process facilitates the conversion of triflamide into various functionally diverse groups, underscoring the versatility of fluorination reactions for synthesizing compounds with potential therapeutic applications (Wang et al., 2009).
Catalyst- and Solvent-Free Synthesis
The microwave-assisted Fries rearrangement of heterocyclic amides under catalyst- and solvent-free conditions demonstrates an efficient approach for the regioselective synthesis of fluorinated compounds. This method emphasizes the importance of fluorination in creating compounds with potential utility in pharmaceuticals and materials science (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
2-fluoro-N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F4N4O2S/c26-20-12-5-4-11-19(20)23(35)30-14-22-31-32-24(36-15-21(34)16-7-2-1-3-8-16)33(22)18-10-6-9-17(13-18)25(27,28)29/h1-13H,14-15H2,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSLNMAOVOSWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

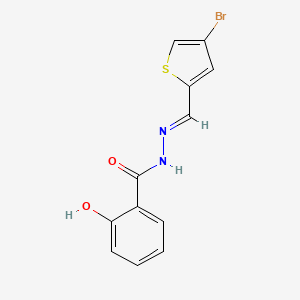
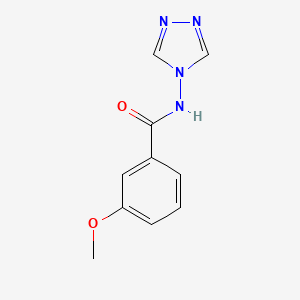
![1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2661740.png)
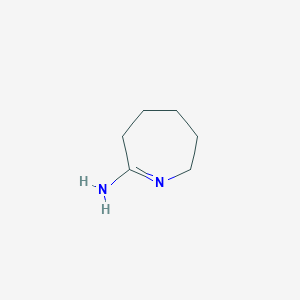
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide](/img/structure/B2661744.png)
![2-cyano-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2661745.png)
![N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide](/img/structure/B2661746.png)
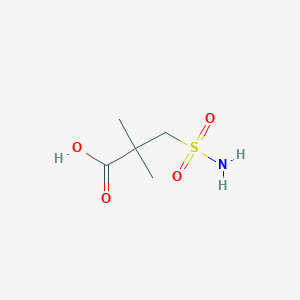

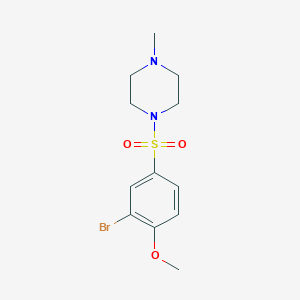
![N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2661751.png)

![N'-(1,3-benzodioxol-5-yl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2661756.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2661758.png)